Quinuclidine-4-carbaldehyde
CAS No.:
Cat. No.: VC14462408
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO |
|---|---|
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 1-azabicyclo[2.2.2]octane-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H13NO/c10-7-8-1-4-9(5-2-8)6-3-8/h7H,1-6H2 |
| Standard InChI Key | LJSJRQBQGMLHHU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CCC1(CC2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Quinuclidine-4-carbaldehyde (CAS 55022-91-8) belongs to the quinuclidine family, a class of bicyclic amines with a bicyclo[2.2.2]octane framework. The aldehyde group at the 4-position introduces reactivity essential for further functionalization, making it a versatile building block in organic synthesis . The compound’s IUPAC name is 1-azabicyclo[2.2.2]octane-4-carbaldehyde, reflecting its nitrogen-containing bicyclic structure.
Table 1: Key Identifiers of Quinuclidine-4-carbaldehyde
| Property | Value |
|---|---|
| CAS Number | 55022-91-8 |
| Molecular Formula | |
| Molecular Weight | 139.19 g/mol |
| Purity | ≥98% |
| Manufacturer | MolCore BioPharmatech |
The quinuclidine core confers rigidity and stability, while the aldehyde group enables participation in condensation, nucleophilic addition, and oxidation-reduction reactions .
Spectroscopic and Analytical Data
Structural confirmation of quinuclidine-4-carbaldehyde relies on advanced spectroscopic techniques:
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NMR Spectroscopy: NMR reveals distinct signals for the aldehyde proton (~9.5 ppm) and the quinuclidine ring protons (1.5–3.0 ppm) .
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FT-IR: A strong absorption band near 1720 cm corresponds to the aldehyde C=O stretch .
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Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 139.19, consistent with its molecular weight .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Quinuclidine-4-carbaldehyde is typically synthesized via oxidation of quinuclidine-4-methanol or through formylation of quinuclidine. One established method involves the oxidation of 4-hydroxymethylquinuclidine using pyridinium chlorochromate (PCC) in dichloromethane, yielding the aldehyde with high selectivity . Alternative routes include the use of Swern oxidation or catalytic oxidation with TEMPO/bleach systems.
Industrial Manufacturing
MolCore BioPharmatech specializes in large-scale production under ISO-certified conditions, ensuring ≥98% purity . Industrial processes optimize reaction parameters (temperature, solvent, catalyst) to maximize yield and minimize byproducts. Purification is achieved via fractional distillation or recrystallization, with stringent quality control measures to meet pharmaceutical standards .
Pharmaceutical and Research Applications
Role in API Development
Quinuclidine-4-carbaldehyde serves as a precursor in synthesizing bronchodilators, antipsychotics, and antivirals. Its aldehyde group facilitates the formation of Schiff bases, which are intermediates in producing tertiary amine pharmaceuticals . For example, it is a key intermediate in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist used in chronic obstructive pulmonary disease (COPD) therapy .
Recent Advances and Future Directions
Innovations in Synthetic Methodology
Recent efforts focus on green chemistry approaches, such as using ionic liquids or biocatalysts to reduce waste and improve reaction efficiency. Microwave-assisted synthesis has also shown promise in accelerating reaction times .
Emerging Therapeutic Applications
Ongoing research explores quinuclidine-4-carbaldehyde’s potential in:
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Oncology: As a scaffold for kinase inhibitors targeting cancer cell proliferation.
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Neuropharmacology: Developing modulators of nicotinic acetylcholine receptors for cognitive disorders.
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